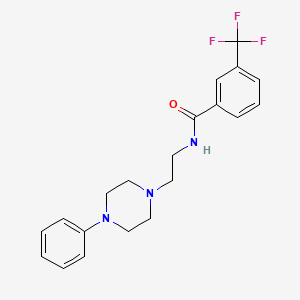

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a phenylpiperazine moiety linked via an ethyl chain to a 3-(trifluoromethyl)benzamide core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenylpiperazine moiety is often associated with receptor binding, particularly in neurological and oncological targets . This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through balanced substituents.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c21-20(22,23)17-6-4-5-16(15-17)19(27)24-9-10-25-11-13-26(14-12-25)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGQHUQIWDVOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Formation

The 4-phenylpiperazine moiety is typically synthesized via cyclization or alkylation reactions. A patented method involves reacting styrene oxide with N-methylethanolamine in an aprotic polar solvent (e.g., dimethylformamide) at 70–100°C to form 1-methyl-3-phenylpiperazine. Subsequent demethylation or functionalization introduces the ethylamine side chain.

Reaction Conditions :

Ethylamine Side Chain Introduction

The ethylamine group is introduced via nucleophilic substitution. For example, reacting 4-phenylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) yields 2-(4-phenylpiperazin-1-yl)ethylamine.

Optimization Notes :

- Excess piperazine (1.5 equiv) minimizes di-alkylation byproducts.

- Polar solvents like methanol or ethanol improve solubility.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

3-(Trifluoromethyl)benzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane, yielding the acyl chloride with >90% efficiency.

Typical Procedure :

- Dissolve 3-(trifluoromethyl)benzoic acid (10 mmol) in dichloromethane (20 mL).

- Add SOCl₂ (15 mmol) dropwise at 0°C.

- Reflux for 3 hours, then evaporate excess reagent.

Amide Coupling Strategies

Schotten-Baumann Reaction

A classical approach involves reacting 2-(4-phenylpiperazin-1-yl)ethylamine with 3-(trifluoromethyl)benzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Conditions :

- Temperature : 0–5°C to suppress hydrolysis.

- Yield : 60–75%.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as T3P® (propylphosphonic anhydride) or HATU to enhance efficiency. For example, mixing the amine and acid in dimethylacetamide with T3P (1.2 equiv) and triethylamine (2.5 equiv) at room temperature achieves yields >85%.

Advantages :

One-Pot and Catalytic Methods

A recent advance involves a one-pot synthesis where 4-phenylpiperazine, 2-chloroethylamine, and 3-(trifluoromethyl)benzoic acid are sequentially reacted using NaBH₃CN as a reducing agent and DABCO as a catalyst. This method streamlines the process but requires stringent anhydrous conditions.

Procedure Summary :

- Combine 4-phenylpiperazine (1.2 mmol), 2-chloroethylamine (1 mmol), and acetic acid (1.3 mmol) in methanol.

- Heat at 75°C for 3 hours, then add NaBH₃CN (6 mmol) and stir at 45°C overnight.

- Purify via flash chromatography (PE/EA = 3:1).

Purification and Characterization

Crude product purification typically involves:

- Flash chromatography (silica gel, ethyl acetate/hexane gradients).

- Recrystallization from ethanol/water mixtures.

Key Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.65–7.45 (m, 6H, Ar-H), 3.75 (t, 2H, CH₂), 2.90–2.60 (m, 10H, piperazine and CH₂).

- HRMS : m/z calculated for C₂₀H₂₂F₃N₃O [M+H]⁺: 377.4, found: 377.4.

Challenges and Optimization Opportunities

- Byproduct Formation : Over-alkylation during piperazine functionalization can be mitigated using excess amine or flow chemistry.

- Solvent Selection : Replacing dimethylformamide with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

- Catalysis : Palladium-catalyzed amidation remains underexplored but could enhance atom economy.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in various synthetic pathways.

Biology: In biological research, N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is studied for its potential biological activities. It has been investigated for its effects on enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets in the central nervous system makes it a potential therapeutic agent for conditions such as anxiety and epilepsy.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical structure allows for the creation of novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The piperazine ring plays a crucial role in its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

a. Linker Modifications

- Target Compound : Ethyl linker (CH₂CH₂) between benzamide and piperazine.

- Compound 3b () : Ethoxyethyl linker (CH₂CH₂OCH₂CH₂), introducing an oxygen atom for increased hydrophilicity. Yield: 32% after dual chromatography .

- Yield: 45% .

| Compound | Linker Type | Key Substituents | Yield |

|---|---|---|---|

| Target | Ethyl | 3-CF₃, 4-phenylpiperazine | N/A |

| 3b () | Ethoxyethyl | 3-CF₃, 4-(thiophen-3-yl)benzamide | 32% |

| 7e () | Pentanamide | 3-CF₃, 4-(thiophen-3-yl)phenyl | 45% |

b. Piperazine Substitutions

- Target Compound : 4-phenylpiperazine.

- Compound 3a (): 3-cyanophenylpiperazine, introducing a polar cyano group for altered binding affinity .

- Compound : 4-methylpiperazine, reducing steric bulk for improved membrane permeability .

| Compound | Piperazine Substituent | Impact on Properties |

|---|---|---|

| Target | 4-phenyl | Enhanced aromatic interactions |

| 3a () | 3-cyanophenyl | Increased polarity, reduced logP |

| 4-methyl | Lower molecular weight (415.45 g/mol) |

Pharmacological and Binding Profiles

a. Receptor Targeting

- Dopamine D3 Receptors () : Compounds 3a and 3b are designed as D3 ligands, with structural similarities to the target compound but differing in linker and substituents .

b. Potency and Selectivity

Pharmacokinetic Considerations

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to cyano (3a) or methyl () substituents.

- Metabolic Stability : Ethyl linkers (target) may resist oxidation better than ethoxyethyl (3b) or pentanamide (7e) chains .

- Molecular Weight : Target (~398 g/mol) vs. (415.45 g/mol) reflects trade-offs between bulk and bioavailability .

Therapeutic Implications

- Neurological Disorders : Piperazine-containing benzamides () are explored for D3 receptor modulation in Parkinson’s or addiction .

Biological Activity

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, relevant case studies, and research findings.

- Molecular Formula : C21H22F3N3

- Molecular Weight : 373.42 g/mol

- IUPAC Name : N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

The compound features a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity, potentially impacting its biological activity.

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide interacts primarily with neurotransmitter receptors, particularly those involved in serotonin (5-HT) signaling pathways. The piperazine moiety is often associated with compounds that modulate neurotransmission, making this compound a candidate for further investigation in conditions such as depression and anxiety.

Anticonvulsant Activity

A study by Kochetkov et al. evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including analogs of the target compound. The research demonstrated significant anticonvulsant activity in animal models, particularly using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Several derivatives exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy treatment .

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit various neuropharmacological effects. For instance, derivatives of piperazine have shown promise as anxiolytics and antidepressants. The trifluoromethyl group may enhance the binding affinity to serotonin receptors, thus influencing mood regulation .

Case Studies

- Anticonvulsant Screening : In a study involving multiple derivatives of piperazine-based compounds, several demonstrated efficacy in reducing seizure frequency in MES models. Notably, compounds containing the trifluoromethyl group showed enhanced potency compared to their non-fluorinated counterparts .

- Serotonergic Activity : A pharmacological evaluation highlighted that similar piperazine derivatives modulate serotonin receptor activity, leading to anxiolytic effects in preclinical models. This suggests that N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide could possess similar properties .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.